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Compound of Interest

Compound Name: Ceritinib

Cat. No.: B560025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of

ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. The information compiled

herein is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals involved in the study and application of this targeted therapeutic

agent. This document summarizes key pharmacokinetic parameters across various preclinical

species, details relevant experimental methodologies, and visualizes associated signaling

pathways and workflows.

Introduction
Ceritinib is a second-generation, orally bioavailable ALK inhibitor that has demonstrated

significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC),

including in patients who have developed resistance to the first-generation inhibitor, crizotinib.

[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of

ceritinib in preclinical models is crucial for the design of non-clinical toxicity studies, the

prediction of human pharmacokinetics, and the optimization of dosing strategies. In addition to

its potent ALK inhibition, ceritinib also targets the insulin-like growth factor 1 receptor (IGF-

1R), another important pathway in cancer cell proliferation and survival.[2]
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The pharmacokinetic profile of ceritinib has been characterized in several preclinical species,

including mice, rats, and monkeys. The following tables summarize the key pharmacokinetic

parameters observed in these models.

Table 1: Oral Pharmacokinetic Parameters of Ceritinib in
Preclinical Models

Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(hr)

AUC
(ng·hr/m
L)

Half-life
(t½) (hr)

Oral
Bioavail
ability
(%)

Referen
ce

Rat 25 1595 5.9 28846 - 48.3 [3][4]

Monkey - - - - - - [3]

Note: Data for monkeys and more detailed parameters for mice were not available in a

consolidated format in the searched literature.

Table 2: Intravenous Pharmacokinetic Parameters of
Ceritinib in Preclinical Models

Species
Dose
(mg/kg)

CL (L/hr/kg) Vdss (L/kg)
Half-life (t½)
(hr)

Reference

Rat - - 6.5 - 20 - [3]

Monkey - - 6.5 - 20 - [3]

Note: Specific IV dose, clearance, and half-life values were not readily available in the

searched literature for direct comparison.

Absorption
Following oral administration, ceritinib is absorbed with a time to maximum plasma

concentration (Tmax) of approximately 5.9 hours in rats.[4] The oral bioavailability of ceritinib
in rats has been reported to be 48.3%.[3] It is important to note that food can significantly
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impact the absorption of ceritinib, a factor that should be considered in the design of

preclinical studies.

Distribution
Ceritinib exhibits extensive tissue distribution, with a high volume of distribution at steady state

(Vdss) ranging from 6.5 to 20 L/kg in both rats and monkeys.[3]

Tissue Distribution
In rats, following a single oral dose of radiolabelled ceritinib, the highest concentrations of the

drug were found in the gastrointestinal tract, liver, and lungs.[3] High concentrations were also

observed in the pancreas, which is consistent with pancreatic effects observed in some

preclinical and clinical studies.[3]

Brain Penetration
Ceritinib is capable of crossing the blood-brain barrier. In rats, the brain-to-blood exposure

ratio, as measured by the area under the curve (AUC), is approximately 15%.[3] However, the

brain accumulation of ceritinib is actively limited by the efflux transporters P-glycoprotein (P-

gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). In knockout mouse

models, the absence of these transporters leads to a significant increase in ceritinib
concentrations in the brain.

Metabolism
The primary route of metabolism for ceritinib is hepatic. In vitro studies using human liver

microsomes have shown that cytochrome P450 3A (CYP3A) is the major enzyme responsible

for its metabolic clearance.[5] Following a single oral dose in preclinical species, the parent

compound is the major component found in plasma and feces.[3]

Excretion
Ceritinib and its metabolites are primarily eliminated through the feces.[3] This indicates that

biliary excretion is a major route of elimination.

Signaling Pathways
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Ceritinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer

cell growth and survival.

ALK Signaling Pathway
Ceritinib is a potent inhibitor of the ALK receptor tyrosine kinase. In ALK-rearranged cancers, a

fusion protein leads to constitutive activation of ALK and downstream signaling pathways,

including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation

and survival. Ceritinib blocks the ATP-binding site of the ALK kinase domain, thereby inhibiting

its autophosphorylation and the subsequent activation of these downstream pathways.[6][7][8]
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Caption: Ceritinib Inhibition of the ALK Signaling Pathway.

IGF-1R Signaling Pathway
Ceritinib also inhibits the IGF-1R signaling pathway. Activation of IGF-1R by its ligands (IGF-1

and IGF-2) triggers the PI3K-AKT and RAS-MAPK pathways, which are also crucial for cell

growth and survival. By inhibiting IGF-1R, ceritinib provides an additional mechanism for its

anti-cancer activity.[1][9][10]
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Caption: Ceritinib Inhibition of the IGF-1R Signaling Pathway.

Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of

preclinical pharmacokinetic studies. Below are generalized protocols for key experiments cited

in the literature.

In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of ceritinib in a preclinical model (e.g., rat

or mouse) following oral or intravenous administration.

Workflow:
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Animal Dosing
(Oral Gavage or IV Injection)

Serial Blood Sampling
(e.g., tail vein, retro-orbital)

Plasma Preparation
(Centrifugation)

Sample Extraction
(e.g., Protein Precipitation)

LC-MS/MS Analysis

Pharmacokinetic Analysis
(Non-compartmental)

Click to download full resolution via product page

Caption: General Workflow for an In Vivo Pharmacokinetic Study.

Materials:

Ceritinib

Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) for oral

suspension)[11]

Preclinical model (e.g., male Sprague-Dawley rats or C57BL/6 mice)

Dosing apparatus (e.g., oral gavage needles, syringes)
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Blood collection tubes (e.g., heparinized)

Centrifuge

LC-MS/MS system

Procedure:

Dose Preparation: Prepare the ceritinib formulation in the appropriate vehicle at the desired

concentration.

Animal Dosing: Administer a single dose of ceritinib to the animals via the intended route

(oral gavage or intravenous injection).

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2,

4, 6, 8, 12, and 24 hours post-dose).

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Processing: Extract ceritinib from the plasma samples, typically using protein

precipitation with a solvent like acetonitrile or methanol.[11]

Bioanalysis: Quantify the concentration of ceritinib in the processed samples using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key

pharmacokinetic parameters using non-compartmental analysis.

In Vitro Metabolism Studies
Objective: To identify the primary metabolic pathways and enzymes involved in the metabolism

of ceritinib.

Materials:

Ceritinib

Liver microsomes (from human, rat, or other preclinical species)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7762669/
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NADPH regenerating system

Incubation buffer (e.g., phosphate buffer)

Specific CYP inhibitors (for reaction phenotyping)

LC-MS/MS system

Procedure:

Incubation: Incubate ceritinib with liver microsomes in the presence of an NADPH

regenerating system to initiate metabolic reactions. Control incubations without the NADPH

system are also performed.[12]

Time Course: Collect samples at various time points to monitor the disappearance of the

parent compound and the formation of metabolites.

Reaction Phenotyping: To identify the specific CYP enzymes involved, conduct incubations in

the presence of selective CYP inhibitors.[13]

Metabolite Identification: Analyze the incubation samples using LC-MS/MS to identify and

characterize the metabolites formed.

Enzyme Kinetics: Determine the Michaelis-Menten kinetics (Km and Vmax) for the major

metabolic pathways by incubating varying concentrations of ceritinib with the microsomes.

[13]

Transporter Substrate Assays (P-gp and BCRP)
Objective: To determine if ceritinib is a substrate of efflux transporters like P-gp and BCRP.

Materials:

Cell lines overexpressing the transporter of interest (e.g., MDCKII-MDR1 for P-gp, MDCKII-

BCRP for BCRP) and parental control cells.

Transwell inserts
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Ceritinib

Specific inhibitors of the transporters (e.g., verapamil for P-gp, Ko143 for BCRP)

LC-MS/MS system

Procedure:

Cell Culture: Culture the transporter-overexpressing and parental cell lines on Transwell

inserts to form a polarized monolayer.

Transport Assay: Add ceritinib to either the apical or basolateral chamber of the Transwell

insert.

Sampling: At various time points, collect samples from the opposite chamber to measure the

amount of ceritinib that has been transported across the cell monolayer.

Inhibition Assay: Repeat the transport assay in the presence of a specific inhibitor of the

transporter to confirm that the observed efflux is mediated by that transporter.

Analysis: Quantify ceritinib concentrations in the collected samples using LC-MS/MS and

calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and

basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2,

which is reduced in the presence of the inhibitor, indicates that ceritinib is a substrate of the

transporter.

Conclusion
The preclinical pharmacokinetic profile of ceritinib is characterized by moderate oral

bioavailability, extensive tissue distribution including penetration into the brain (which is limited

by efflux transporters), and primary elimination through hepatic metabolism and subsequent

fecal excretion. Understanding these ADME properties in various animal models is fundamental

for the continued development and optimal clinical use of this important targeted therapy. The

experimental protocols outlined in this guide provide a framework for conducting robust and

reproducible preclinical studies to further elucidate the pharmacokinetic and pharmacodynamic

characteristics of ceritinib and other novel kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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